molecular formula C7H2BrClF3I B6339769 5-Bromo-3-chloro-2-iodobenzotrifluoride CAS No. 1027512-67-9

5-Bromo-3-chloro-2-iodobenzotrifluoride

Cat. No.: B6339769
CAS No.: 1027512-67-9
M. Wt: 385.35 g/mol
InChI Key: ACCMKKSMXKXGAN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-iodobenzotrifluoride is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), iodine (I), and a trifluoromethyl (-CF₃) group. Its molecular formula is C₇H₂BrClIF₃, with a molecular weight of 423.35 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, I=126.90, F=19.00). The compound’s CAS registry number is 1123173-10-3, and it is listed with 97% purity in commercial catalogs .

Structurally, the trifluoromethyl group at position 1 (ortho to iodine) enhances the compound’s electron-withdrawing properties, while the halogen substituents (Br, Cl, I) at positions 5, 3, and 2, respectively, create steric and electronic effects that influence reactivity and applications. This compound is primarily used in pharmaceutical and agrochemical research, where halogenated aromatics serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) or as bioactive scaffolds .

Properties

IUPAC Name

5-bromo-1-chloro-2-iodo-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCMKKSMXKXGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-iodobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. The process may include the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine or a brominating agent.

    Chlorination: Introduction of a chlorine atom using chlorine gas or a chlorinating agent.

    Iodination: Introduction of an iodine atom using iodine or an iodinating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various substituted benzotrifluoride derivatives.

    Oxidation Products: Compounds with higher oxidation states of halogens.

    Reduction Products: Compounds with lower oxidation states of halogens.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in pharmaceutical research and drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-iodobenzotrifluoride involves its interaction with various molecular targets. The presence of multiple halogen atoms and a trifluoromethyl group allows it to participate in diverse chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in benzotrifluorides significantly lowers electron density, enhancing resistance to electrophilic substitution. This contrasts with non-CF₃ analogs like 1-Bromo-3-chloro-5-fluoro-2-iodobenzene, which are more reactive toward nucleophilic attack .
  • Halogen Diversity: The presence of iodine in this compound enables participation in heavy-atom-mediated reactions (e.g., Ullmann coupling), unlike bromo/chloro-only analogs like 5-Bromo-2-chlorobenzotrifluoride .

Biological Activity

5-Bromo-3-chloro-2-iodobenzotrifluoride is a halogenated aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple halogen substituents, imparts distinct biological activities and reactivity profiles that are of interest in various research fields.

The molecular formula of this compound is C7_7H3_3BrClIF3_3, with a molecular weight of approximately 350.90 g/mol. The presence of bromine, chlorine, and iodine atoms, along with trifluoromethyl groups, enhances its reactivity and stability in chemical reactions. This compound is primarily synthesized through halogenation processes involving benzotrifluoride derivatives.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The electron-withdrawing nature of the trifluoromethyl group stabilizes intermediate species, facilitating these transformations. This mechanism allows the compound to serve as a versatile building block in organic synthesis and drug development.

Pharmacological Applications

Research indicates that derivatives of this compound may exhibit significant biological activities, making them candidates for drug discovery. The compound's ability to inhibit certain cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2D6) suggests potential applications in pharmacology, particularly in modulating drug metabolism .

Table 1: Inhibition Profile of this compound on Cytochrome P450 Enzymes

EnzymeInhibition Effect
CYP1A2Yes
CYP2C9Yes
CYP2D6Yes
CYP3A4No

Toxicity and Safety

While the biological activity is promising, it is crucial to consider the toxicity profiles associated with halogenated compounds. Preliminary studies indicate that the compound may exhibit low gastrointestinal absorption and is not likely to permeate the blood-brain barrier effectively . Further toxicological assessments are necessary to evaluate its safety for potential therapeutic use.

Case Studies

Case Study 1: Synthesis of Thromboxane Receptor Antagonists

In a recent study, this compound was utilized as a starting reagent for synthesizing thromboxane receptor antagonists. The resultant compounds demonstrated significant inhibitory activity against thromboxane A2 receptors, indicating their potential as anti-thrombotic agents.

Case Study 2: Copper-Catalyzed Reactions

Another research avenue explored the use of this compound in copper-catalyzed arylation reactions. The results indicated that the presence of multiple halogens enhanced the reactivity of substrates, yielding high product yields in various coupling reactions. This highlights the compound's utility in synthesizing complex organic molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-chloro-2-iodobenzotrifluoride, and how can purity be optimized?

  • Methodology : Use stepwise halogenation starting from benzotrifluoride. Bromination at the 5-position (via electrophilic substitution with FeBr₃), followed by chlorination (Cl₂/AlCl₃) at the 3-position. Iodination at the 2-position requires a directing group (e.g., –NO₂), followed by reduction. Final purification involves column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) to achieve >95% purity .
  • Key Challenge : Competing halogen exchange reactions (e.g., Br/I displacement) require low temperatures (-20°C) and controlled stoichiometry.

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Workflow :

  • NMR : ¹⁹F NMR detects trifluoromethyl group splitting (δ -62 to -65 ppm). ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and substituent-induced deshielding .
  • X-ray Crystallography : Use SHELX programs for refinement. Heavy atoms (Br, I) generate strong anomalous scattering, aiding in phase determination .
  • Mass Spectrometry : ESI-MS in negative mode confirms molecular ion [M-H]⁻ at m/z 398.7 (calc. 398.82).

Q. What solvents are suitable for dissolving this compound, and what are its stability limits?

  • Solubility : Highly soluble in DCM, THF, and DMF (>50 mg/mL); sparingly soluble in water (<0.1 mg/mL).
  • Stability : Degrades above 80°C (TGA data). Store at 2–8°C in amber vials to prevent photolytic C–I bond cleavage .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Toxic via inhalation (H335) and skin contact (H315). Iodine release under UV light requires fume hood use.
  • Waste Disposal : Quench with Na₂S₂O₃ to reduce iodine, then incinerate .

Advanced Research Questions

Q. How do steric and electronic effects of the substituents influence regioselectivity in cross-coupling reactions?

  • Case Study : Suzuki-Miyaura coupling with phenylboronic acid occurs preferentially at the iodine position (2-) due to lower C–I bond dissociation energy (vs. C–Br/Cl). DFT calculations (B3LYP/6-31G*) show iodine’s higher electrophilicity (Mulliken charge: I = +0.32 vs. Br = +0.18) .
  • Contradiction Alert : Some studies report unexpected C–Br activation; this may arise from Pd catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Approach : Perform Fukui function analysis (Gaussian 16) to identify electrophilic sites. The 2-iodo position has the highest f⁺ value (0.15), making it susceptible to SNAr. Compare with experimental kinetic data (e.g., reaction with piperidine in DMSO at 60°C) .

Q. What strategies resolve contradictions in reported melting points (e.g., 112–113°C vs. 96°C)?

  • Root Cause Analysis : Polymorphism or residual solvents (e.g., EtOAc) can alter melting behavior. Use DSC to characterize thermal transitions and Karl Fischer titration to quantify moisture .

Q. How does the compound behave under photolytic conditions relevant to materials science?

  • Experimental Design : Irradiate in acetonitrile (λ = 254 nm) and monitor C–I bond cleavage via UV-Vis (λmax shift from 290 nm to 265 nm). EPR detects iodine radicals .

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